Cas no 1021024-77-0 (N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide)

N-(4-{[4-(Pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide is a specialized organic compound featuring a sulfonamide-linked piperazine-pyrazine core and a trifluoromethyl-substituted benzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its electron-withdrawing trifluoromethyl group and hydrogen-bonding capabilities. The pyrazinylpiperazine segment enhances solubility and bioavailability, while the sulfonamide linker provides rigidity and metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for drug discovery. The compound’s distinct structural features suggest applicability in targeting protein-protein interactions or enzyme active sites, warranting further pharmacological investigation.
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide structure
1021024-77-0 structure
Product Name:N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide
CAS No:1021024-77-0
MF:C22H20F3N5O3S
MW:491.486113548279
CID:6061709
PubChem ID:42317960
Update Time:2025-05-24

N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide
    • N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide
    • F5287-0086
    • 1021024-77-0
    • AKOS024505287
    • N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide
    • VU0640646-1
    • Inchi: 1S/C22H20F3N5O3S/c23-22(24,25)17-3-1-16(2-4-17)21(31)28-18-5-7-19(8-6-18)34(32,33)30-13-11-29(12-14-30)20-15-26-9-10-27-20/h1-10,15H,11-14H2,(H,28,31)
    • InChI Key: HCBYPFVONCBEMQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1C=CC(C(F)(F)F)=CC=1)=O)(N1CCN(C2C=NC=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 491.12389518g/mol
  • Monoisotopic Mass: 491.12389518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 783
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 104Ų

N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide

Introduction to N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide and Its Significance in Modern Chemical Biology

N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide, a compound with the CAS number 1021024-77-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular framework of N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide incorporates several key structural motifs that contribute to its unique pharmacological properties. The presence of a pyrazin-2-yl group and a piperazin-1-yl moiety within its structure suggests a high degree of specificity and interaction potential with biological targets. These features are particularly relevant in the context of developing novel therapeutic agents that can modulate complex biological pathways.

Recent advancements in the field of medicinal chemistry have highlighted the importance of trifluoromethyl-substituted compounds in enhancing drug efficacy and selectivity. The incorporation of a trifluoromethyl group in the benzamide moiety of this compound is a strategic choice that likely contributes to its stability and bioavailability. This modification is well-documented to improve metabolic stability and binding affinity, making it a valuable component in the design of next-generation pharmaceuticals.

In the realm of chemical biology, N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide has been explored for its potential role in modulating neurotransmitter systems. The sulfonamide group, a critical feature of this compound, is known for its ability to interact with various enzymes and receptors. This interaction profile makes it a promising candidate for further investigation in the treatment of neurological disorders, where precise modulation of neurotransmitter activity is essential.

The synthesis and characterization of this compound have been influenced by the latest methodologies in organic chemistry. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels, which are crucial for subsequent biological testing. The structural elucidation, performed using state-of-the-art spectroscopic methods such as NMR and mass spectrometry, has provided valuable insights into the compound's conformational dynamics and electronic properties.

Current research endeavors are focused on evaluating the pharmacokinetic properties of N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide. These studies aim to determine its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in assessing its suitability for clinical applications. Preliminary findings suggest that the compound exhibits favorable pharmacokinetic characteristics, making it a viable candidate for further development.

The potential therapeutic applications of this compound are vast, encompassing areas such as central nervous system disorders, inflammatory diseases, and cancer. The multifaceted nature of its molecular interactions suggests that it may serve as a versatile scaffold for designing drugs with targeted action. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying novel derivatives that could enhance its therapeutic efficacy.

In conclusion, N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide represents a significant contribution to the field of chemical biology. Its unique structural features and promising pharmacological properties position it as a valuable asset in the ongoing quest to develop innovative therapeutic solutions. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a pivotal role in shaping the future of drug discovery and development.

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